1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid
Overview
Description
1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid is a complex organic compound that features a pyrrolidine ring attached to a phenoxyethyl group, which is further substituted with a methoxy and prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the phenoxyethyl intermediate, which is then reacted with pyrrolidine under controlled conditions. The final step involves the formation of the oxalic acid salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The prop-2-enyl group can be reduced to form saturated alkyl chains.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include saturated alkyl derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
1-[2-(4-Methoxyphenoxy)ethyl]pyrrolidine: Lacks the prop-2-enyl group.
1-[2-(4-Hydroxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine: Contains a hydroxy group instead of a methoxy group.
1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]piperidine: Features a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.C2H2O4/c1-3-6-14-13-15(18-2)7-8-16(14)19-12-11-17-9-4-5-10-17;3-1(4)2(5)6/h3,7-8,13H,1,4-6,9-12H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHHAMCLPXQVRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCN2CCCC2)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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